1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
Description
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is a synthetic organic compound featuring a conjugated enynyl-phenyl backbone substituted with a 4-chlorophenyl group. The chlorine substituent at the para position of the phenyl ring enhances its electronic properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C18H11ClO |
|---|---|
Molecular Weight |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2 |
InChI Key |
WVDOYPGKVHBOTP-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
General Synthetic Strategy
The synthesis of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves multi-step organic transformations combining palladium-catalyzed coupling reactions with functional group modifications. The key synthetic steps include:
- Sonogashira Coupling to form the ethynyl linkage between the 4-chlorophenyl and phenyl rings.
- Formation of the Butadienone Moiety via Claisen-Schmidt type condensations or related aldol condensation reactions.
- Purification and Characterization through chromatographic and spectroscopic techniques.
This approach allows for the precise construction of the conjugated system and incorporation of the chlorophenyl substituent.
Detailed Synthetic Route
Step 1: Preparation of 2-Ethynylbenzamide Intermediate
- Starting from commercially available 2-bromobenzamide, a Sonogashira reaction with trimethylsilylacetylene is performed using PdCl2(PPh3)2 and CuI as catalysts in the presence of triethylamine and DMF solvent.
- The trimethylsilyl protecting group is removed by treatment with cesium fluoride in methanol to yield 2-ethynylbenzamide.
- This intermediate is crucial for subsequent coupling steps.
Step 2: Synthesis of N-(4-Chlorophenyl)-2-ethynylbenzamide
- 2-Iodobenzoyl chloride is prepared by reacting 2-iodobenzoic acid with oxalyl chloride.
- The acid chloride is then reacted with 4-chloroaniline in dichloromethane to form N-(4-chlorophenyl)-2-iodobenzamide.
- This compound undergoes Sonogashira coupling with trimethylsilylacetylene, followed by desilylation to give N-(4-chlorophenyl)-2-ethynylbenzamide.
Step 3: Palladium-Catalyzed Coupling to Form the Target Compound
- The key step involves the palladium-catalyzed coupling of N-(4-chlorophenyl)-2-ethynylbenzamide with various iodoarenes under carbon monoxide pressure (cyclocarbonylative Sonogashira reaction).
- Typical conditions include PdCl2(PPh3)2 (0.4 mol %), triethylamine as base, and solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 50 to 100 °C under 20 atm CO pressure.
- This reaction yields isoindolinone derivatives with high stereoselectivity, which are precursors or analogs to the target butadienone compound.
Step 4: Formation of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
- The butadienone moiety is constructed through further aldol-type condensations or rearrangements of the cyclocarbonylative products.
- Purification is achieved by column chromatography, and the products are characterized by ^1H NMR, ^13C NMR, LC-MS, and elemental analysis.
Reaction Conditions and Yields
The following tables summarize key experimental data from cyclocarbonylative Sonogashira reactions relevant to the preparation of the compound and its analogs.
Table 1: Effect of Solvent and Temperature on Product Distribution (2-Ethynylbenzamide + Iodobenzene)
| Entry | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isoindolinone (3a) Yield (%) | Indenone (4a) Yield (%) | Keto-enol (5a) Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CH2Cl2 | 100 | 4 | 80 | 34 | 21 | - |
| 5 | CH2Cl2 | 50 | 24 | 78 | - | - | 42 |
| 6 | THF | 100 | 4 | 94 | 29 | - | 44 |
| 9 | CH3CN | 100 | 4 | 85 | 78 | - | 22 |
| 11 | DMF | 100 | 4 | 100 | 33 | 32 | 35 |
Note: Conversion and yields determined by ^1H NMR and isolated yields in parentheses.
Table 2: Cyclocarbonylative Sonogashira Reactions of N-(4-Chlorophenyl)-2-ethynylbenzamide with Various Iodoarenes in CH2Cl2
| Entry | Iodoarene Substituent | Time (h) | Conversion (%) | (E)-Isoindolinone Yield (%) | (Z)-Isoindolinone Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenyl | 4 | 100 | 66 | 6 | High stereoselectivity |
| 3 | 4-Methoxyphenyl | 4 | 100 | 69 | 10 | |
| 5 | 4-Chlorophenyl | 4 | 100 | 51 | 7 | Minor side product observed |
| 8 | 2-Methylphenyl | 4 | 100 | 60 | 5 |
Note: Stereoselectivity favors (E)-isomers with molar ratios ~90/10.
Mechanistic Insights
- The Sonogashira coupling forms the ethynyl linkage between aromatic rings.
- Under CO pressure, palladium catalyzes a cyclocarbonylation leading to isoindolinone ring formation.
- The presence of electron-withdrawing or donating groups on the iodoarene influences product distribution and stereoselectivity.
- Solvent choice affects chemoselectivity: dichloromethane favors isoindolinones, tetrahydrofuran favors keto-enol products due to coordination effects.
- The butadienone moiety is formed through subsequent transformations of these cyclized intermediates.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure and stereochemistry of intermediates and final products.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify molecular weights and purity.
- Elemental Analysis: Confirms elemental composition consistent with proposed structures.
- NOE Experiments: Provide stereochemical information, confirming (E)/(Z) isomer configurations.
Summary of Key Synthetic Parameters
| Parameter | Typical Conditions |
|---|---|
| Catalyst | PdCl2(PPh3)2 (0.4–1 mol %) |
| Base | Triethylamine |
| Solvent | CH2Cl2, THF, CH3CN, DMF |
| Temperature | 50–100 °C |
| CO Pressure | 20 atm (some variations up to 40 atm) |
| Reaction Time | 4–24 hours |
| Purification | Column chromatography (silica gel) |
| Characterization | NMR, LC-MS, elemental analysis |
Chemical Reactions Analysis
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are halogen-substituted derivatives, such as 1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one (). Below is a detailed comparison based on available
Table 1: Comparative Analysis of Halogen-Substituted Derivatives
Key Findings:
Molar Mass and Halogen Impact :
- The brominated analog has a significantly higher molar mass (323.18 vs. 278.7 g/mol) due to bromine’s larger atomic mass (79.9 vs. 35.45 for Cl). This difference may influence solubility and crystallization behavior .
- The chlorine-substituted compound is expected to exhibit lower density and boiling point compared to the brominated derivative, consistent with trends in halogenated hydrocarbons.
Electronic and Reactivity Differences: Bromine’s larger atomic radius and polarizability enhance the electron-withdrawing effect compared to chlorine. The C–Br bond in the bromo analog is weaker than the C–Cl bond, making it more reactive in substitution reactions (e.g., Suzuki coupling).
Thermal Stability :
- The predicted boiling point of the brominated compound (458.6°C) exceeds that of the chlorinated derivative, likely due to increased van der Waals forces from bromine’s larger size and polarizability .
Research Implications and Limitations
- Synthetic Utility : The chlorine-substituted compound may offer cost advantages over brominated analogs in large-scale synthesis, given chlorine’s lower atomic mass and commercial availability.
- Data Gaps : Experimental data for the chlorinated compound (e.g., spectroscopic characterization, crystallography) are absent in the provided evidence. Predicted properties are based on computational models and trends in halogenated systems.
- Further Studies : Comparative studies on photoluminescence, biological activity, or catalytic performance between these analogs are needed to fully elucidate structure-property relationships.
Biological Activity
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one, also known by its CAS number 2148344-60-7, is a compound with notable biological activities. Its structure features a butadiene moiety conjugated with a chlorophenyl ethynyl group, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials supported by recent research findings.
- Molecular Formula : C18H11ClO
- Molecular Weight : 278.73 g/mol
- Boiling Point : 444.4 ± 38.0 °C (Predicted)
- Density : 1.18 ± 0.1 g/cm³ at 20 °C
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClO |
| Molecular Weight | 278.73 g/mol |
| Boiling Point | 444.4 ± 38.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (20 °C) |
Anticancer Activity
Recent studies have highlighted the potential of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one in cancer therapy. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways, particularly caspase-3, which is crucial for programmed cell death .
- Efficacy : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several tumor cell lines, outperforming traditional chemotherapeutics like cisplatin in some cases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one:
- Chlorophenyl Group : The presence of the chlorophenyl moiety enhances lipophilicity and may improve cellular uptake.
- Butadiene Linkage : The conjugated system may contribute to increased reactivity with biological targets, enhancing potency against cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the parent structure:
- Synthesis Methodology : A series of analogs were synthesized using a multi-step synthetic route involving coupling reactions and functional group modifications.
- Biological Testing : These derivatives were screened for anticancer activity using a panel of human tumor cell lines, revealing that certain modifications significantly increased cytotoxicity compared to the parent compound.
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethynylation | Pd(PPh₃)₄, CuI, 4-chlorophenylacetylene, THF/Et₃N | ~75 | |
| Enone Formation | Acetophenone derivative, NaOH/EtOH, reflux | ~60 |
How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in cycloaddition reactions?
Advanced Research Question
The electron-withdrawing chlorine substituent enhances the electrophilicity of the conjugated butadienone system, potentially favoring [4+2] Diels-Alder reactions. Structural analogs with chlorophenyl groups (e.g., ) show planar geometries conducive to π-orbital overlap, critical for cycloaddition.
Methodological Validation :
- Computational Analysis : DFT calculations to map electron density distribution.
- X-ray Crystallography : Compare bond lengths/angles with non-chlorinated analogs (e.g., ’s crystallographic data).
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the ethynyl (δ ~90-100 ppm in ¹³C) and conjugated carbonyl (δ ~190 ppm).
- IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and α,β-unsaturated ketone (C=O ~1680 cm⁻¹).
- X-ray Diffraction : Resolve stereoelectronic effects in the solid state (e.g., ’s structural reports).
Table 2: Reference Spectral Data
| Technique | Key Signals | Evidence Source |
|---|---|---|
| X-ray | Bond lengths: C≡C (1.20 Å), C=O (1.23 Å) | |
| ¹³C NMR | Ethynyl carbons: 94.2, 96.8 ppm |
What challenges arise in achieving regioselectivity in reactions involving the butadienone moiety?
Advanced Research Question
The conjugated system’s dual electrophilic sites (α- and β-positions) can lead to competing reaction pathways. For example, nucleophilic additions may target either the carbonyl or the β-carbon.
Resolution Strategies :
- Steric Control : Use bulky reagents to favor attack at the less hindered site.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for carbonyl additions.
- Catalytic Asymmetry : Chiral catalysts to enforce enantioselectivity (referenced in ’s hydrazine-based syntheses).
How can researchers resolve contradictions in reported biological activities of this compound?
Data Contradiction Analysis
cites sodium channel blockers with chlorophenyl motifs, but conflicting reports may arise due to:
- Assay Variability : Differences in cell lines or ion channel isoforms.
- Metabolic Instability : Rapid degradation in certain media (validate via LC-MS stability studies).
Validation Protocol :
In Vitro Electrophysiology : Patch-clamp assays to directly measure sodium channel inhibition.
Structural Analog Testing : Compare with derivatives lacking the ethynyl bridge (e.g., ’s 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol).
What computational tools are recommended for modeling this compound’s electronic properties?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate conformational flexibility in solution.
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
Reference Workflow : - Software: Gaussian, ORCA, or VASP.
- Basis Sets: B3LYP/6-31G* for balanced accuracy and computational cost.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
